molecular formula C15H16OS B3388212 [4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanone CAS No. 863669-60-7

[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanone

Cat. No.: B3388212
CAS No.: 863669-60-7
M. Wt: 244.4 g/mol
InChI Key: BWWFWPJFTJDYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpropyl)phenylmethanone is an organic compound with the molecular formula C15H16OS and a molecular weight of 244.36 g/mol . It is also known by its IUPAC name, (4-isobutylphenyl)(2-thienyl)methanone . This compound is characterized by the presence of a phenyl ring substituted with an isobutyl group and a thiophene ring attached to a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 4-isobutylbenzene and thiophene-2-carbonyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

    Procedure: The thiophene-2-carbonyl chloride is added dropwise to a solution of 4-isobutylbenzene and aluminum chloride in dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-(2-Methylpropyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors with precise temperature and pressure controls.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

4-(2-Methylpropyl)phenylmethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors involved in biological processes.

    Pathways: Modulating signaling pathways that regulate cellular functions such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpropyl)phenylmethanone: Similar structure but with a phenyl ring instead of a thiophene ring.

    4-(2-Methylpropyl)phenylmethanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

    Thiophene Ring: The presence of a thiophene ring in 4-(2-Methylpropyl)phenylmethanone imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

    Isobutyl Group: The isobutyl group on the phenyl ring enhances the compound’s lipophilicity, affecting its solubility and bioavailability.

Properties

IUPAC Name

[4-(2-methylpropyl)phenyl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-11(2)10-12-5-7-13(8-6-12)15(16)14-4-3-9-17-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWFWPJFTJDYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250968
Record name [4-(2-Methylpropyl)phenyl]-2-thienylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863669-60-7
Record name [4-(2-Methylpropyl)phenyl]-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863669-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Methylpropyl)phenyl]-2-thienylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.